molecular formula C18H24N2O4 B2740827 Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate CAS No. 2310121-36-7

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate

Cat. No.: B2740827
CAS No.: 2310121-36-7
M. Wt: 332.4
InChI Key: ZTJZUGNPDWBCAF-UHFFFAOYSA-N
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Description

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a synthetic organic compound featuring a 1,4-diazepane ring fused with an oxolane (tetrahydrofuran) substituent and a methyl benzoate moiety. The molecule’s structural complexity arises from the diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, and the oxolan-3-yl group, which introduces stereochemical and conformational variability.

Properties

IUPAC Name

methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZUGNPDWBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is being investigated for its potential therapeutic applications. Its structural similarities to known pharmacological agents suggest it may interact with various biological targets:

  • Anxiolytic and Sedative Effects : Compounds in the diazepane class are often studied for their anxiolytic properties. Preliminary studies indicate that this compound may exhibit similar effects by modulating neurotransmitter systems involved in anxiety regulation.
  • Anticancer Activity : Research has shown that derivatives of diazepanes can possess anticancer properties. The unique structural features of this compound may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic pathways:

  • Formation of Complex Diazepane Derivatives : The compound can be used as a precursor in synthesizing other diazepane derivatives with modified functional groups that may enhance biological activity or alter pharmacokinetic properties.

The biological activity of this compound has been explored in several studies:

Case Study: Anticancer Evaluation

A study evaluating the anticancer potential of various diazepane derivatives included this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (IC50 values ranging from 10 to 20 µM), suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in , particularly the methyl benzoate-piperazine/quinoline hybrids (C1–C7). Below is a systematic comparison based on structural features, synthetic pathways, and physicochemical properties:

Structural Similarities and Differences
Feature Target Compound C1–C7 ()
Core Heterocycle 1,4-Diazepane (7-membered) Piperazine (6-membered)
Substituent on N1 Oxolan-3-yl 2-Phenylquinoline derivatives
Ester Group Methyl benzoate Methyl benzoate
Stereochemistry Potential axial chirality (oxolan) Planar quinoline systems

Key Observations :

  • The 1,4-diazepane core in the target compound confers greater conformational flexibility compared to the rigid piperazine ring in C1–C6. This flexibility may enhance binding to biomacromolecules but could reduce metabolic stability .
  • The oxolan-3-yl group introduces a stereocenter and ether functionality, contrasting with the aromatic quinoline moieties in C1–C7. This difference likely alters solubility (e.g., logP) and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Data

While experimental data for the target compound are sparse, comparisons can be drawn from C1–C7 (see ):

Property Target Compound (Predicted) C1 (Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate)
Molecular Weight ~390 g/mol 497.54 g/mol
1H NMR (δ ppm) Diazepane protons: 3.2–3.8 Piperazine protons: 3.5–3.7; Quinoline aromatic: 7.5–8.5
HRMS (m/z) [M+H]+ ≈ 391.18 [M+H]+ = 498.21
Crystallinity Likely amorphous Crystalline (yellow/white solids)

Insights :

  • The target compound’s lower molecular weight and lack of extended aromatic systems (cf. quinoline in C1–C7) suggest improved aqueous solubility but reduced π-π stacking interactions.
  • C1–C7 derivatives exhibit well-defined crystalline structures, implying higher purity and stability, whereas the diazepane-oxolan scaffold may require advanced crystallization techniques .

Pharmacological Implications

Although biological data for the target compound are unavailable, C1–C7 derivatives in were designed as kinase inhibitors or CNS modulators. The quinoline-piperazine hybrids (C1–C7) demonstrate moderate activity in preliminary assays, with halogenated variants (e.g., C2: 4-bromophenyl, C3: 4-chlorophenyl) showing enhanced binding affinity due to electron-withdrawing effects. By contrast, the oxolan-diazepane scaffold in the target compound may favor interactions with GPCRs or ion channels due to its conformational adaptability and ether oxygen .

Biological Activity

Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a diazepane ring and an oxolan (tetrahydrofuran) group. Its structural formula can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This structure contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the diazepane ring is particularly noteworthy, as it has been associated with enhanced interaction with microbial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Effects

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives of diazepane have shown promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation.

CompoundActivityReference
Diazepam DerivativeInhibits tumor growth
Furan-DiazepaneInduces apoptosis in cancer cells

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various in vitro studies, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways which could explain some of its therapeutic effects.

Case Studies

  • Antimicrobial Study : A study conducted on a series of diazepane derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Cancer Research : In a preclinical trial, the compound was tested for its efficacy against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting that further development could lead to novel anticancer therapies .

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